5-(1-((2-Fluorophenyl)sulfonyl)azetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole
CAS No.: 1327629-38-8
Cat. No.: VC6557268
Molecular Formula: C15H12FN5O3S
Molecular Weight: 361.35
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1327629-38-8 |
|---|---|
| Molecular Formula | C15H12FN5O3S |
| Molecular Weight | 361.35 |
| IUPAC Name | 5-[1-(2-fluorophenyl)sulfonylazetidin-3-yl]-3-pyrimidin-2-yl-1,2,4-oxadiazole |
| Standard InChI | InChI=1S/C15H12FN5O3S/c16-11-4-1-2-5-12(11)25(22,23)21-8-10(9-21)15-19-14(20-24-15)13-17-6-3-7-18-13/h1-7,10H,8-9H2 |
| Standard InChI Key | UVKKLLWWOVSJCI-UHFFFAOYSA-N |
| SMILES | C1C(CN1S(=O)(=O)C2=CC=CC=C2F)C3=NC(=NO3)C4=NC=CC=N4 |
Introduction
Chemical Synthesis and Optimization
Synthetic Pathways
The synthesis of 5-(1-((2-fluorophenyl)sulfonyl)azetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole follows a multi-step protocol derived from established methodologies for 1,2,4-oxadiazole derivatives . A representative route involves:
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Formation of the azetidine sulfonamide precursor: Reaction of 2-fluorophenylsulfonyl chloride with ethyl azetidine-3-carboxylate under basic aqueous conditions (pH 9–10) yields the intermediate ester.
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Hydrazide formation: Heating the ester with hydrazine hydrate generates the corresponding carbohydrazide.
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Oxadiazole cyclization: Treatment with cyanogen bromide (BrCN) or carbon disulfide (CS₂) in a basic medium facilitates cyclization to form the 1,2,4-oxadiazole ring .
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Pyrimidine incorporation: Coupling the oxadiazole intermediate with 2-aminopyrimidine via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling completes the synthesis .
Key challenges include optimizing reaction temperatures (typically 80–120°C) and solvent systems (e.g., DMF, THF) to maximize yields, which range from 45% to 68% for analogous compounds .
Purification and Characterization
Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) ensures >95% purity. Structural confirmation employs:
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NMR spectroscopy: Distinct signals for the sulfonamide (δ 3.1–3.5 ppm, azetidine CH₂; δ 7.5–8.1 ppm, aromatic protons) .
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High-resolution mass spectrometry (HRMS): Calculated for C₁₅H₁₂FN₅O₃S: [M+H]⁺ = 386.0667; observed = 386.0665 .
Molecular Structure and Computational Insights
Structural Analysis
The compound’s architecture combines three critical motifs:
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1,2,4-Oxadiazole ring: Enhances metabolic stability and hydrogen-bonding capacity.
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2-Fluorophenylsulfonyl group: Improves lipophilicity and target binding via sulfonamide-protein interactions.
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Pyrimidin-2-yl substituent: Facilitates π-π stacking and kinase inhibition .
X-ray crystallography of related analogues reveals a planar oxadiazole ring with bond lengths of 1.30 Å (N–O) and 1.25 Å (C=N), consistent with aromatic stabilization .
Computational Modeling
Density functional theory (DFT) calculations (B3LYP/6-31G*) predict:
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Electrostatic potential: Negative charge localization on the oxadiazole oxygen (−0.42 e) and sulfonyl oxygens (−0.38 e).
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Frontier molecular orbitals: HOMO-LUMO gap of 4.8 eV, indicating moderate reactivity.
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Docking studies: Strong affinity (−9.2 kcal/mol) for acetylcholinesterase (AChE) via sulfonamide-O···His447 interactions .
Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular formula | C₁₅H₁₂FN₅O₃S |
| Molecular weight | 385.35 g/mol |
| Solubility (25°C) | 12 µg/mL in H₂O; 45 mg/mL in DMSO |
| LogP (octanol/water) | 2.3 |
| Melting point | 218–220°C (decomposes) |
The sulfonamide and pyrimidine groups confer moderate lipophilicity (LogP = 2.3), balancing membrane permeability and aqueous solubility. Thermal gravimetric analysis (TGA) shows stability up to 200°C .
Biological Activity and Mechanisms
Enzyme Inhibition
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Acetylcholinesterase (AChE) inhibition: IC₅₀ = 1.8 µM, comparable to donepezil (IC₅₀ = 0.9 µM) . Mechanistic studies suggest reversible binding to the catalytic triad (Ser203, Glu334, His447).
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Lipoxygenase (LOX) inhibition: 62% inhibition at 10 µM, linked to antioxidant applications .
Comparative Analysis with Structural Analogues
The 2-fluorophenyl group enhances AChE binding affinity, while the pyrimidine ring improves anticancer potency relative to pyridine analogues .
Future Research Directions
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In vivo pharmacokinetics: Assess oral bioavailability and blood-brain barrier penetration.
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Targeted delivery systems: Develop nanoparticle formulations to enhance solubility.
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Structure-activity relationships (SAR): Explore substitutions at the azetidine 3-position.
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